Cas no 2228653-05-0 (methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate)

Methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate is a chiral ester compound featuring a cyclohexyl group and a hydroxyl-substituted tertiary carbon, making it a versatile intermediate in organic synthesis. Its structure allows for selective functionalization, particularly in the preparation of fine chemicals and pharmaceuticals. The presence of both hydroxyl and ester groups offers reactivity for further derivatization, such as esterification or oxidation. The cyclohexyl moiety enhances steric stability, while the methyl branch improves solubility in organic solvents. This compound is valued for its potential in asymmetric synthesis and as a building block for bioactive molecules, owing to its well-defined stereochemistry and functional group compatibility.
methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate structure
2228653-05-0 structure
Product name:methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate
CAS No:2228653-05-0
MF:C12H22O3
MW:214.301284313202
CID:5927385
PubChem ID:165619222

methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate
    • 2228653-05-0
    • EN300-1833343
    • Inchi: 1S/C12H22O3/c1-12(2,10(13)11(14)15-3)9-7-5-4-6-8-9/h9-10,13H,4-8H2,1-3H3
    • InChI Key: QQYZJJRSZOAHPO-UHFFFAOYSA-N
    • SMILES: OC(C(=O)OC)C(C)(C)C1CCCCC1

Computed Properties

  • Exact Mass: 214.15689456g/mol
  • Monoisotopic Mass: 214.15689456g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 46.5Ų

methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1833343-0.5g
methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate
2228653-05-0
0.5g
$1014.0 2023-09-19
Enamine
EN300-1833343-2.5g
methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate
2228653-05-0
2.5g
$2071.0 2023-09-19
Enamine
EN300-1833343-10g
methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate
2228653-05-0
10g
$4545.0 2023-09-19
Enamine
EN300-1833343-5g
methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate
2228653-05-0
5g
$3065.0 2023-09-19
Enamine
EN300-1833343-10.0g
methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate
2228653-05-0
10g
$6450.0 2023-06-03
Enamine
EN300-1833343-0.1g
methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate
2228653-05-0
0.1g
$930.0 2023-09-19
Enamine
EN300-1833343-0.25g
methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate
2228653-05-0
0.25g
$972.0 2023-09-19
Enamine
EN300-1833343-1.0g
methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate
2228653-05-0
1g
$1500.0 2023-06-03
Enamine
EN300-1833343-5.0g
methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate
2228653-05-0
5g
$4349.0 2023-06-03
Enamine
EN300-1833343-0.05g
methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate
2228653-05-0
0.05g
$888.0 2023-09-19

methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate Related Literature

Additional information on methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate

Introduction to Methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate (CAS No. 2228653-05-0)

Methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate (CAS No. 2228653-05-0) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural properties, exhibits potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical studies.

The molecular structure of methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate consists of a cyclohexyl group attached to a hydroxy-substituted butanoate ester. This configuration imparts distinct chemical and physical properties, making it a valuable candidate for further investigation. The presence of both hydroxyl and ester functional groups suggests that this compound may participate in diverse biochemical interactions, which could be leveraged in drug design and synthesis.

In recent years, there has been a growing interest in exploring the pharmacological potential of structurally complex organic compounds. The cyclohexyl moiety, in particular, is known for its ability to enhance the solubility and bioavailability of molecules, making it a popular choice in medicinal chemistry. Additionally, the hydroxy group can serve as a site for hydrogen bonding, which is crucial for the development of molecules with high affinity to biological targets.

Current research in the field of drug discovery has highlighted the importance of derivatives with multifunctional groups. Methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate fits well within this category, as its structural features allow for versatile modifications and interactions. For instance, its ester group can be hydrolyzed to yield a carboxylic acid derivative, which may exhibit different pharmacological properties compared to the parent compound.

One of the most promising applications of methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate is in the realm of enzyme inhibition. Studies have shown that compounds with similar structural motifs can interact with various enzymes, modulating their activity. This has implications for the development of drugs targeting metabolic disorders and inflammatory conditions. The cyclohexyl group, in particular, has been found to stabilize enzyme-substrate complexes, potentially leading to more effective inhibition.

The synthesis of methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and esterification, are often employed to achieve high yields and purity. The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for research purposes.

In addition to its pharmacological potential, methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate may find applications in materials science and industrial chemistry. Its unique properties make it a candidate for use in polymer synthesis and as an intermediate in the production of specialty chemicals. The ability to modify its structure further enhances its versatility, allowing researchers to tailor its properties for specific applications.

The safety profile of methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate is another critical aspect that warrants thorough investigation. While preliminary studies suggest that it is well-tolerated at moderate concentrations, further research is needed to assess its long-term effects and potential side reactions. This includes toxicological studies and assessments of its environmental impact.

The role of computational chemistry in understanding the behavior of complex molecules like methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate cannot be overstated. Molecular modeling techniques provide valuable insights into its interactions with biological targets and help predict its pharmacological effects. These computational approaches are increasingly being integrated into drug discovery pipelines, streamlining the process of identifying promising candidates.

In conclusion, methyl 3-cyclohexyl-2-hydroxy-3-methylbutanoate (CAS No. 2228653-05-0) represents a fascinating compound with diverse potential applications. Its unique structural features make it an attractive candidate for further research in pharmaceuticals, materials science, and industrial chemistry. As our understanding of its properties continues to grow, so too will its utility in addressing various scientific challenges.

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